molecular formula C20H26O5 B101929 Gibberellin A(24) CAS No. 19427-32-8

Gibberellin A(24)

Cat. No.: B101929
CAS No.: 19427-32-8
M. Wt: 346.4 g/mol
InChI Key: QQRSSHFHXYSOMF-CXXOJBQZSA-N
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Mechanism of Action

Target of Action

Gibberellin A(24) primarily targets plant growth and development processes . It interacts with GA receptor proteins and DELLA proteins, which are central repressors of the GA-response pathway . These targets play crucial roles in regulating plant development and elucidating the GA biosynthetic pathway .

Mode of Action

Gibberellin A(24) interacts with its targets to regulate a diverse set of plant responses . It promotes major aspects of plant growth such as germination, elongation growth, flower development, and flowering time . The interaction of Gibberellin A(24) with its targets leads to changes in gene expression that elicit physiological responses .

Biochemical Pathways

Gibberellin A(24) affects several biochemical pathways in plants. It is involved in the GA biosynthesis and catabolism pathways . The expression of three classes of dioxygenases enzymes, GA 20-oxidase (GA20ox), GA 3-oxidase (GA3ox), and GA 2-oxidases (GA2ox), is the main source of regulation of GA biosynthetic pathway during development and in different environmental cues .

Pharmacokinetics

The pharmacokinetics of Gibberellin A(24) in plants involves its synthesis, distribution, and signal transduction . Its concentration in plant organs is tightly regulated . Current research focuses on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .

Result of Action

The action of Gibberellin A(24) results in significant molecular and cellular effects. It stimulates shoot elongation, seed germination, and fruit and flower maturation . It also affects plant response to biotic and abiotic stresses . The manipulation of GA status either by genetic alteration or by exogenous application of GA or GA biosynthesis inhibitors is often used to optimize plant growth and yields .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Gibberellin A(24). It has been shown that reduction of GA levels and signaling contributes to plant growth restriction on exposure to several stresses, including cold, salt, and osmotic stress . Conversely, increased GA biosynthesis and signaling promote growth in plant escape responses to shading and submergence .

Biochemical Analysis

Biochemical Properties

Gibberellin A(24) plays a significant role in biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to regulate plant growth and development . For instance, it interacts with GA receptors and early GA signaling components such as DELLA repressors and F-box activators . These interactions are crucial for the regulation of plant vegetative and reproductive development .

Cellular Effects

At the cellular level, Gibberellin A(24) influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it encourages cell growth and elongation in the stems and between nodes . It also regulates plant adaptation to biotic and abiotic stresses .

Molecular Mechanism

The molecular mechanism of Gibberellin A(24) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to GA receptors, leading to the degradation of DELLA proteins via an ubiquitin-proteasome pathway . This lifts DELLA repression of GA responses, allowing for the regulation of plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gibberellin A(24) change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . Current research in plants is focused particularly on the regulation of gibberellin biosynthesis and inactivation by developmental and environmental cues .

Metabolic Pathways

Gibberellin A(24) is involved in several metabolic pathways within plants. It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels . For instance, it is involved in the GA biosynthesis and catabolism pathway .

Transport and Distribution

Gibberellin A(24) is transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . For example, long-distance movement of GA seems to be mostly restricted to its non-bioactive precursors rather than to bioactive forms .

Subcellular Localization

The subcellular localization of Gibberellin A(24) and its effects on activity or function are crucial aspects of its role in plant biology. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, a recent study predicted that GFP signals were mostly found in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gibberellins, including Gibberellin A(24), typically involves complex organic reactions. One common method starts with the biotechnological production of gibberellic acid (Gibberellin A(3)) from fungal cultures. This compound can then be chemically modified to produce various gibberellins, including Gibberellin A(24) . The synthetic routes often involve multiple steps, including oxidation, reduction, and esterification reactions, under controlled conditions.

Industrial Production Methods: Industrial production of gibberellins, including Gibberellin A(24), primarily relies on fermentation processes using the fungus Gibberella fujikuroi. The fermentation broth is then processed to extract and purify the desired gibberellin . Advances in biotechnology have also enabled the production of gibberellins using genetically modified microorganisms, which can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Gibberellin A(24) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Gibberellin A(24) can produce various oxidized derivatives, each with distinct biological activities .

Scientific Research Applications

Gibberellin A(24) has a wide range of scientific research applications:

Comparison with Similar Compounds

Gibberellin A(24) is one of many gibberellins, each with unique properties and functions. Similar compounds include:

Uniqueness: Gibberellin A(24) is unique in its specific structure and biological activity. It has distinct functional groups that confer specific properties, making it valuable for targeted research and applications .

Properties

CAS No.

19427-32-8

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid

InChI

InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1

InChI Key

QQRSSHFHXYSOMF-CXXOJBQZSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)C(=O)O

SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)C(=O)O

Synonyms

GA24 cpd
gibberellin A(24)
gibberellin A24

Origin of Product

United States
Customer
Q & A

Q1: What is the primary effect of Gibberellin A on seeds?

A1: Gibberellin A plays a crucial role in breaking seed dormancy and promoting germination. [, , , , , ] This effect has been observed across a variety of plant species, including Talinum triangulare [], Eucommia ulmoides [], Styrax japonicus [, ], Daphne tangutica [], and Malus 'Red Splendor' [].

Q2: How does Gibberellin A influence seed germination in Talinum triangulare?

A2: Research indicates that pre-soaking Talinum triangulare seeds in a 0.05% Gibberellin A solution for 24 hours can significantly improve germination percentage and germination speed index (GSI) compared to untreated seeds. [] This effect was comparable to pre-soaking in potassium nitrate (KNO3) solution. []

Q3: Can Gibberellin A be used to enhance the germination of dormant seeds?

A3: Yes, Gibberellin A has demonstrated effectiveness in breaking seed dormancy in several plant species. For instance, in Styrax japonicus, combining Gibberellin A treatment with cold stratification significantly increased germination rates. [] Similarly, in Daphne tangutica, a combination of stratification and soaking in a 300 mg/L Gibberellin A solution for 24 hours yielded the highest germination rates. []

Q4: Are there specific conditions that optimize Gibberellin A's effect on seed germination?

A4: Yes, the effectiveness of Gibberellin A can be influenced by factors like concentration and treatment duration. For example, in Malus 'Red Splendor', a concentration of 200 mg/L Gibberellin A proved most effective for improving germination rate, germination energy, and germination index. [] Additionally, combining Gibberellin A treatment with specific stratification periods has shown to be beneficial for breaking dormancy in species like Echinophora platyloba. []

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